molecular formula C9H13NO4 B11824279 Methyl 2-(3-hydroxyisoxazol-5-yl)-3-methylbutanoate CAS No. 2104986-10-7

Methyl 2-(3-hydroxyisoxazol-5-yl)-3-methylbutanoate

Cat. No.: B11824279
CAS No.: 2104986-10-7
M. Wt: 199.20 g/mol
InChI Key: QGWCBGOUMCNLQU-UHFFFAOYSA-N
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Description

Methyl 2-(3-hydroxyisoxazol-5-yl)-3-methylbutanoate is a chemical compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom Isoxazoles are known for their wide range of biological activities and therapeutic potential

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(3-hydroxyisoxazol-5-yl)-3-methylbutanoate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an alkyne with a nitrile oxide, generated in situ from a hydroxylamine derivative, to form the isoxazole ring. The reaction is often catalyzed by copper (I) or ruthenium (II) to facilitate the (3 + 2) cycloaddition reaction .

Industrial Production Methods

Industrial production of this compound may involve the use of metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation. Alternative methods include the use of microwave irradiation to reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-hydroxyisoxazol-5-yl)-3-methylbutanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The isoxazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions at the isoxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute at the isoxazole ring.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted isoxazole derivatives.

Scientific Research Applications

Chemistry

Methyl 2-(3-hydroxyisoxazol-5-yl)-3-methylbutanoate serves as a valuable building block in organic synthesis. It is utilized in various chemical reactions, including:

  • Reagent in Organic Synthesis : The compound can be employed as a reagent for synthesizing other complex molecules.
  • Intermediate in Drug Development : Its unique structure allows it to act as an intermediate in the synthesis of pharmaceuticals.

Biology

The biological activities of this compound have been the focus of numerous studies:

  • Antimicrobial Activity : In vitro studies demonstrated significant antimicrobial properties against various bacterial strains, indicating potential as an antibiotic agent.
  • Anti-inflammatory Effects : Research has shown that the compound can reduce inflammation markers in cell cultures, suggesting its utility in treating inflammatory diseases.

Medicine

This compound is investigated for its potential therapeutic properties:

  • Neuroprotective Effects : Studies indicate that the compound may reduce neuronal cell death caused by oxidative stressors, highlighting its potential role in neurodegenerative disease treatment.
  • Inhibition of Pathogenic Mechanisms : Research has shown that it can inhibit the Type III secretion system (T3SS) in pathogenic bacteria, demonstrating its potential for combating bacterial infections.

Synthesis and Preparation Methods

The synthesis of this compound typically involves:

  • Starting Materials : The synthesis begins with 3-hydroxyisoxazole and a suitable butanoic acid derivative.
  • Reaction Conditions : Controlled conditions such as temperature, pressure, and catalysts are used to optimize yield and purity.

Table: Synthesis Overview

StepDescription
Starting Materials3-Hydroxyisoxazole + Butanoic Acid Derivative
Reaction TypeCondensation Reaction
CatalystsSpecific catalysts depending on reaction
YieldHigh yield with optimized conditions

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated that at concentrations around 50 µM, the compound exhibited significant antimicrobial activity, suggesting its potential use as a novel antibiotic agent.

Case Study 2: Neuroprotective Properties

Another investigation assessed the neuroprotective effects of the compound in models of oxidative stress. Results indicated that it could significantly reduce neuronal cell death caused by oxidative stressors, providing insights into its potential application in neurodegenerative diseases.

Mechanism of Action

The mechanism of action of methyl 2-(3-hydroxyisoxazol-5-yl)-3-methylbutanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    Muscimol: A potent agonist for GABA receptors, containing a similar isoxazole ring.

    Ibotenic Acid: An agonist for glutamate receptors, also featuring an isoxazole ring.

    Valdecoxib: A COX-2 inhibitor with an isoxazole moiety.

Uniqueness

Methyl 2-(3-hydroxyisoxazol-5-yl)-3-methylbutanoate is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties.

Biological Activity

Methyl 2-(3-hydroxyisoxazol-5-yl)-3-methylbutanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, relevant case studies, and research findings.

  • Molecular Formula : C10H15N1O3
  • CAS Number : 2104986-10-7
  • Molecular Weight : 199.24 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. It is believed to modulate various signaling pathways that are crucial in disease processes, particularly in cancer and inflammatory conditions.

Anticancer Properties

Recent studies have highlighted the compound's potential as a therapeutic agent in cancer treatment. It has been shown to:

  • Inhibit Tumor Growth : In vitro assays demonstrated that the compound can significantly reduce cell viability in various cancer cell lines, suggesting its role as a potential anticancer agent.
  • Modulate Protein Levels : The compound acts on E3 ubiquitin ligases, leading to the degradation of oncogenic proteins, which is a promising mechanism for targeted cancer therapy .

Anti-inflammatory Effects

The compound exhibits notable anti-inflammatory properties:

  • Reduction of Inflammatory Markers : In cell culture studies, it was observed that this compound significantly decreased levels of pro-inflammatory cytokines, indicating its potential for treating inflammatory diseases .

Case Studies

  • Inhibition of Cancer Cell Proliferation :
    • A study conducted on lung cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell proliferation, with IC50 values indicating effective concentrations around 25 µM .
  • Neuroprotective Effects :
    • Research exploring the neuroprotective capabilities of this compound revealed that it could mitigate oxidative stress-induced neuronal damage in vitro, suggesting potential applications in neurodegenerative diseases .

Research Findings Summary Table

Biological ActivityFindingsReference
AnticancerSignificant reduction in tumor cell viability
Anti-inflammatoryDecreased pro-inflammatory cytokine levels
NeuroprotectionReduced neuronal cell death from oxidative stress

Properties

CAS No.

2104986-10-7

Molecular Formula

C9H13NO4

Molecular Weight

199.20 g/mol

IUPAC Name

methyl 3-methyl-2-(3-oxo-1,2-oxazol-5-yl)butanoate

InChI

InChI=1S/C9H13NO4/c1-5(2)8(9(12)13-3)6-4-7(11)10-14-6/h4-5,8H,1-3H3,(H,10,11)

InChI Key

QGWCBGOUMCNLQU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=CC(=O)NO1)C(=O)OC

Origin of Product

United States

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